molecular formula C9H14ClN3S B13874052 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

Cat. No.: B13874052
M. Wt: 231.75 g/mol
InChI Key: CDJRVLVPIXABNJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride is unique due to its combination of a pyridine ring and a thiazolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClN3S

Molecular Weight

231.75 g/mol

IUPAC Name

3-(pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

InChI

InChI=1S/C9H13N3S.ClH/c10-9-12(4-5-13-9)7-8-2-1-3-11-6-8;/h1-3,6,9H,4-5,7,10H2;1H

InChI Key

CDJRVLVPIXABNJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1CC2=CN=CC=C2)N.Cl

Origin of Product

United States

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